N-(2,6-dimethylphenyl)-3-methyl-2-nitrobenzamide
Description
Contextualizing Benzamide (B126) Derivatives in Chemical Science
Benzamide, a simple amide derivative of benzoic acid, serves as the foundational structure for a vast and diverse class of chemical compounds. ijpbs.com The benzamide scaffold is considered a "privileged" structure in medicinal chemistry due to its remarkable versatility and ability to interact with a wide range of biological targets. The amide bond is a stable and common feature in many biologically active molecules. nih.gov
Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects. nih.gov This broad utility has driven significant research into the synthesis and evaluation of novel benzamide analogues. nih.gov Notable examples of benzamide-containing drugs include antipsychotics like amisulpride (B195569) and sulpiride, as well as antiemetic agents like metoclopramide. nih.gov The amide group can also act as a crucial intermediate for synthesizing other biologically significant molecules. nih.gov The continuous exploration of substituted benzamides aims to discover new therapeutic agents with improved efficacy and novel mechanisms of action. nih.govdakenchem.com
Rationale for Investigating N-(2,6-Dimethylphenyl)-3-Methyl-2-Nitrobenzamide
The scientific rationale for investigating this compound is rooted in the distinct properties of its three primary structural components: the N-(2,6-dimethylphenyl) group, the 3-methyl-2-nitrobenzoyl moiety, and the core benzamide linker.
The N-(2,6-dimethylphenyl) Moiety: This fragment, also known as a 2,6-xylidide group, is a key feature in several well-known pharmaceuticals. Its presence in the local anesthetic lidocaine (B1675312) and the nonsteroidal anti-inflammatory drug mefenamic acid highlights its importance. The two methyl groups in the ortho positions provide significant steric hindrance, which can lock the amide bond into a specific conformation. This restricted rotation can be crucial for selective binding to a biological target. Derivatives containing the N-(2,6-dimethylphenyl) group have been explored for various therapeutic applications, including as anticonvulsants. nih.gov
The 3-Methyl-2-Nitrobenzoyl Moiety: The precursor to this part of the molecule, 3-methyl-2-nitrobenzoic acid, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. dakenchem.comguidechem.comgoogle.comgoogleapis.com The nitro group (NO₂) is a strong electron-withdrawing group and a well-established pharmacophore. nih.govresearchgate.net Nitro-substituted benzamides have been synthesized and evaluated for activities such as anti-inflammatory effects, where they have been shown to inhibit nitric oxide (NO) production. nih.govresearchgate.net The nitro group's position on the aromatic ring can significantly influence the molecule's electronic properties and biological activity. nih.gov Furthermore, the nitro group can undergo bioreduction in cellular environments to form reactive intermediates that may contribute to its mechanism of action.
The combination of these specific fragments into a single molecule suggests several potential areas of scientific inquiry. The steric constraints from the dimethylphenyl group, coupled with the electronic effects of the nitro and methyl groups on the benzoyl ring, create a unique chemical entity whose properties cannot be simply extrapolated from its individual components.
Overview of Current Research Landscape and Knowledge Gaps Pertaining to this compound
A comprehensive review of the current scientific literature reveals a significant knowledge gap concerning this compound. There is a notable absence of published studies detailing its synthesis, characterization, or evaluation for any specific biological activity. While research exists for structurally related compounds, as detailed in the table below, this specific combination of substituents remains unexplored.
This lack of data presents a clear opportunity for original research. The primary knowledge gaps include:
Validated Synthetic Routes: While a plausible synthesis could involve the acylation of 2,6-dimethylaniline (B139824) with 3-methyl-2-nitrobenzoyl chloride, optimized and characterized synthetic procedures are not available in the literature.
Physicochemical Properties: Fundamental data such as melting point, solubility, and spectroscopic characterization (NMR, IR, Mass Spectrometry) have not been reported.
Three-Dimensional Structure: X-ray crystallographic data is unavailable, which would provide crucial insights into the molecule's solid-state conformation and intermolecular interactions.
Biological Activity Profile: The compound has not been screened for any pharmacological or biological effects. Based on its structural motifs, potential activities to investigate could include anticonvulsant, anti-inflammatory, antimicrobial, or anticancer effects. nih.govnih.govnih.gov
The investigation of this compound would fill this void in the chemical literature and could potentially lead to the discovery of a new compound with valuable chemical or biological properties.
Research Data on Structurally Related Compounds
| Compound Name | Key Structural Features | Reported Research Focus / Activity | Reference |
|---|---|---|---|
| N-(2,6-dimethylphenyl)acetamide | Features the N-(2,6-dimethylphenyl) group. | Studied as an anticonvulsant. | nih.gov |
| Nitro-substituted Benzamides | General class with a nitro group on the benzoyl ring. | Evaluated for anti-inflammatory activity via inhibition of nitric oxide production. | nih.govresearchgate.net |
| 3-Methyl-2-nitrobenzoic acid | Precursor to the benzoyl moiety of the title compound. | Used as an intermediate in pharmaceutical and agrochemical synthesis. | dakenchem.comguidechem.comgoogleapis.com |
| N-(2,6-dimethylphenyl)-3-methylbenzamide | Lacks the ortho-nitro group on the benzoyl ring. | Crystal structure has been determined and analyzed. | nih.gov |
| N-(2,6-dimethylphenyl)-3-nitrobenzamide | Lacks the meta-methyl group on the benzoyl ring. | Basic chemical and structural information available in databases. | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-3-methyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-6-4-7-11(2)14(10)17-16(19)13-9-5-8-12(3)15(13)18(20)21/h4-9H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKUOZKOHQHKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358366 | |
| Record name | ST50635259 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54440-19-6 | |
| Record name | ST50635259 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of N 2,6 Dimethylphenyl 3 Methyl 2 Nitrobenzamide
Historical and Current Synthetic Routes to Benzamide (B126) Scaffolds
The synthesis of benzamides, a crucial functional group in pharmaceuticals and materials science, has evolved significantly over the years. Historically, the most prevalent method involves the acylation of an amine with a reactive carboxylic acid derivative, typically an acyl chloride. This robust and straightforward method is still widely used and often involves reacting a benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine. researchgate.netchegg.comgoogleapis.com
Modern synthetic chemistry has introduced a plethora of alternative and often milder methods. Direct amide formation from carboxylic acids and amines is now commonly achieved using a wide array of coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under ambient conditions, avoiding the need for harsh intermediates. nih.gov
More advanced and novel strategies have also emerged, reflecting the demand for greater efficiency and broader substrate scope. These include:
Catalytic Methods: Transition-metal catalysts, particularly those based on palladium and copper, enable the cross-coupling of aryl halides with primary or secondary amides. mdpi.com Rhodium-catalyzed C-H functionalization of benzoic acids with isocyanates represents another innovative route. nih.gov
Rearrangement Reactions: Hypervalent iodine-mediated oxidative rearrangements of amidines have been developed as a unique pathway to N-arylamides. mdpi.com
Direct Carboxamidation: The direct Friedel-Crafts-type carboxamidation of arenes using reagents like cyanoguanidine in a superacid medium offers a direct route to the benzamide core. nih.gov
Alternative Reagents: Methods utilizing the reaction of nitroarenes with acyl chlorides mediated by iron rsc.org or the decomposition of benzoylthioureas have also been reported. researchgate.net
These diverse methodologies provide chemists with a versatile toolkit for the construction of complex benzamide structures.
Detailed Synthetic Approaches for N-(2,6-Dimethylphenyl)-3-Methyl-2-Nitrobenzamide
The principal and most logical synthetic pathway to this compound involves the formation of an amide bond between 3-methyl-2-nitrobenzoic acid and 2,6-dimethylaniline (B139824). This transformation hinges on the successful synthesis of the precursors and the optimization of the subsequent coupling reaction.
Precursor Synthesis Strategies for 3-Methyl-2-Nitrobenzoic Acid Moiety
The synthesis of the 3-methyl-2-nitrobenzoic acid precursor can be accomplished through several distinct routes, each with its own set of challenges regarding regioselectivity and yield.
One common strategy is the direct nitration of 3-methylbenzoic acid . This electrophilic aromatic substitution, however, often leads to a mixture of isomers, with the 3-methyl-4-nitrobenzoic acid being a significant by-product due to the competing directing effects of the methyl and carboxylic acid groups. guidechem.com This necessitates challenging purification steps to isolate the desired 2-nitro isomer.
To circumvent the issue of regioselectivity, a multi-step approach is frequently employed. This involves:
Esterification: The carboxylic acid group of 3-methylbenzoic acid is first protected, typically by converting it to a methyl or ethyl ester.
Nitration: The resulting ester, such as methyl 3-methylbenzoate, is then nitrated. This can improve the regioselectivity, favoring the formation of the 2-nitro isomer.
Hydrolysis: The ester is subsequently hydrolyzed back to the carboxylic acid, yielding 3-methyl-2-nitrobenzoic acid with higher purity. chemicalbook.com A typical procedure involves stirring the methyl ester with a sodium hydroxide (B78521) solution in methanol, followed by acidification to precipitate the product. chemicalbook.com
An alternative industrial approach involves the direct oxidation of 1,3-dimethyl-2-nitrobenzene . This method utilizes air or molecular oxygen as an environmentally benign oxidant in the presence of a metal catalyst, such as a cobalt-based system, to selectively convert one of the methyl groups into a carboxylic acid. google.com
| Synthesis Method for 3-Methyl-2-Nitrobenzoic Acid | Key Features | Challenges |
| Direct Nitration of 3-Methylbenzoic Acid | Single step reaction. | Poor regioselectivity, formation of 4-nitro isomer, difficult purification. |
| Multi-step via Esterification-Nitration-Hydrolysis | Improved regioselectivity for the 2-nitro isomer, higher product purity. | Multiple reaction steps, requires protection/deprotection. |
| Oxidation of 1,3-Dimethyl-2-Nitrobenzene | Uses inexpensive and "green" oxidants (air/O₂), potentially cost-effective. | Requires control of oxidation to prevent side reactions, catalyst optimization. |
Amide Coupling Reactions Utilizing 2,6-Dimethylaniline and 3-Methyl-2-Nitrobenzoic Acid Derivatives
With the precursors in hand, the formation of the amide bond is the final key step. The steric hindrance from the two methyl groups on the 2,6-dimethylaniline ring makes it a less reactive nucleophile, which necessitates carefully chosen reaction conditions. researchgate.net
The most common and reliable method is the acyl chloride route . 3-Methyl-2-nitrobenzoic acid is converted into the more reactive 3-methyl-2-nitrobenzoyl chloride. This is typically achieved by refluxing the acid with a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). googleapis.com The resulting acyl chloride is then reacted with 2,6-dimethylaniline in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl by-product and drive the reaction to completion. researchgate.net
Alternatively, direct coupling methods using activating agents can be employed. Reagents like EDC in combination with HOBt are effective for forming amide bonds, even with less reactive amines. nih.gov This approach avoids the formation of the acyl chloride intermediate and can often be performed under milder conditions.
The success of the coupling reaction is highly dependent on the optimization of several parameters.
Temperature: The formation of the acyl chloride using SOCl₂ is often conducted at elevated temperatures (e.g., 60-65°C) to ensure complete conversion. googleapis.com The subsequent amidation step, however, is frequently carried out at lower or ambient temperatures (e.g., 0°C to room temperature) to control the reaction rate and minimize side reactions. googleapis.comchemicalbook.com
Solvents: Aprotic solvents are standard for these reactions. Toluene is commonly used for the formation of the acyl chloride. googleapis.com For the amidation step, solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are frequently chosen. researchgate.netchemicalbook.com
Catalysts: In the acyl chloride route, DMF is a common catalyst for the chlorination step. For the amidation, a stoichiometric amount of a tertiary amine base (e.g., triethylamine, pyridine) is crucial to act as an acid scavenger. researchgate.netchemicalbook.com In direct coupling reactions, bases like N,N-Diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (B28879) (DMAP) may be used to facilitate the reaction. nih.gov
Achieving high yield and purity requires careful execution and purification. Yields for amide coupling reactions can be excellent, often exceeding 85-90% under optimized conditions. chemicalbook.comgoogle.com
Purification typically involves an aqueous workup where the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed sequentially with a dilute acid (to remove excess amine), a dilute base (to remove unreacted carboxylic acid), and brine. The final product is then isolated by evaporating the solvent, followed by purification via recrystallization or column chromatography. chemicalbook.com The purity of the final compound is confirmed using techniques like thin-layer chromatography (TLC) and melting point analysis. chemicalbook.com For the precursor, 3-methyl-2-nitrobenzoic acid, recrystallization from a solvent like ethanol (B145695) is a key step to remove isomeric impurities.
Exploration of Alternative Synthetic Pathways for this compound
While the coupling of 3-methyl-2-nitrobenzoic acid and 2,6-dimethylaniline is the most direct route, other theoretical pathways could be considered. One possibility involves a late-stage nitration of the corresponding non-nitrated amide, N-(2,6-dimethylphenyl)-3-methylbenzamide. nih.gov However, this approach would likely suffer from poor regioselectivity, yielding a mixture of nitro-isomers that would be difficult to separate. Another alternative could involve N-arylation of 3-methyl-2-nitrobenzamide (B2540021) with a 2,6-dimethylphenyl source, but this C-N bond formation is generally more challenging than the formation of an amide bond from an amine and an activated carboxylic acid. Therefore, the convergent synthesis from the two key precursor fragments remains the most practical and efficient method.
Green Chemistry Principles in Benzamide Synthesis
The synthesis of benzamides, including this compound, is increasingly being viewed through the lens of green chemistry. The core principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of benzamide synthesis, these principles are applied in several key areas:
Solvent Selection: Traditional amide synthesis often employs hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and chlorinated hydrocarbons. rsc.org Green chemistry encourages the use of safer, more environmentally benign alternatives. bohrium.com Research has identified several greener solvents for amide bond formation, including bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and p-cymene, as well as propylene (B89431) carbonate. bohrium.comrsc.org Water is an ideal green solvent, although its application in amide synthesis can be challenging. bohrium.com Another approach is the use of deep eutectic solvents (DESs) and ionic liquids (ILs), which can be designed to have low toxicity and be recyclable. bohrium.com
Catalytic Methods: A significant advancement in green amide synthesis is the shift from stoichiometric activating reagents to catalytic methods. sigmaaldrich.com Traditional methods often require coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which generate significant waste. ucl.ac.uk Catalytic approaches, such as those using boric acid or ceric ammonium (B1175870) nitrate, offer a more atom-economical route to amides. sciepub.commdpi.com These catalysts can facilitate the direct amidation of carboxylic acids with amines, often under milder conditions and with reduced waste generation. sciepub.com Enzymatic catalysis, for instance using Candida antarctica lipase (B570770) B (CALB), presents a highly sustainable option, allowing for the synthesis of amides in green solvents with high efficiency and purity. nih.gov
Energy Efficiency: The use of microwave-assisted synthesis is another green chemistry approach that can be applied to benzamide production. Microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com
The application of these green chemistry principles to the synthesis of this compound would involve selecting a green solvent, employing a catalytic method for the amide bond formation, and potentially utilizing microwave technology to enhance energy efficiency.
Chemical Transformations and Derivatization Strategies of this compound
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives. These transformations are crucial for exploring the compound's potential applications and for conducting structure-activity relationship studies.
Reduction Reactions of the Nitro Group to Amino Functionality
The nitro group on the benzoyl ring is a key functional group that can be readily transformed. The reduction of the nitro group to an amino group is a common and important reaction, yielding N-(2,6-dimethylphenyl)-3-methyl-2-aminobenzamide. This transformation significantly alters the electronic properties of the benzoyl ring, introducing a basic and nucleophilic amino group.
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source is a widely used and effective method. youtube.com Other metal-based reducing systems, like tin (Sn) or iron (Fe) in the presence of acid, are also classic methods for nitro group reduction. youtube.com More modern and chemoselective methods may also be applicable, allowing for the reduction of the nitro group in the presence of other sensitive functional groups. researchgate.netorganic-chemistry.org
The resulting aminobenzamide is a valuable intermediate for further derivatization. The amino group can undergo a range of reactions, including diazotization followed by substitution, acylation, and alkylation, opening up avenues for the synthesis of a diverse library of compounds.
Electrophilic Aromatic Substitution on Phenyl and Benzoyl Rings
Both the 2,6-dimethylphenyl ring and the 3-methyl-2-nitrobenzoyl ring are susceptible to electrophilic aromatic substitution, although their reactivity and the regioselectivity of the substitution will differ significantly.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The specific conditions required for these reactions would need to be carefully chosen to overcome the deactivation of the benzoyl ring and to control the regioselectivity on the dimethylphenyl ring.
Hydrolysis of the Amide Bond and its Reversibility
The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions. libretexts.org This reaction is reversible, with the equilibrium favoring the amide under conditions where water is removed.
Acid-catalyzed hydrolysis: In the presence of a strong acid, such as hydrochloric acid, and heat, the amide will hydrolyze to form 3-methyl-2-nitrobenzoic acid and 2,6-dimethylaniline hydrochloride. libretexts.orgyoutube.com
Base-catalyzed hydrolysis: Under basic conditions, for example, by heating with aqueous sodium hydroxide, the amide will hydrolyze to yield the sodium salt of 3-methyl-2-nitrobenzoic acid and 2,6-dimethylaniline. libretexts.orgarkat-usa.org
The steric hindrance provided by the two methyl groups on the phenyl ring adjacent to the amide nitrogen may influence the rate of hydrolysis, potentially requiring more forcing conditions compared to less hindered amides. nih.gov
Synthesis of Analogues and Homologues for Structure-Activity Relationship (SAR) Studies
The synthesis of analogues and homologues of this compound is essential for conducting structure-activity relationship (SAR) studies. SAR studies are crucial in medicinal chemistry and materials science to understand how modifications to a molecule's structure affect its biological activity or physical properties. walshmedicalmedia.com
Systematic modifications can be made to various parts of the molecule:
Substituents on the Benzoyl Ring: The methyl and nitro groups can be replaced with other substituents of varying electronic and steric properties. For example, replacing the methyl group with other alkyl groups (ethyl, propyl) would create homologues. The nitro group could be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, amino).
Substituents on the Phenyl Ring: The number and position of the methyl groups on the aniline-derived ring can be altered. For instance, using 2,4-dimethylaniline (B123086) or 2,5-dimethylaniline (B45416) in the initial synthesis would produce isomers.
The Amide Linker: While less common, the amide linker itself could be modified, for example, by creating a thioamide.
By synthesizing a library of these analogues and evaluating their properties, researchers can build a comprehensive understanding of the structural requirements for a desired activity or property. This knowledge can then guide the design of new, more potent, or more effective compounds.
Advanced Structural Elucidation and Conformational Analysis of N 2,6 Dimethylphenyl 3 Methyl 2 Nitrobenzamide
Spectroscopic Characterization Beyond Basic Identification
Advanced spectroscopic methods are essential for a definitive understanding of the molecule's structure, stereochemistry, and dynamic behavior in solution.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, would be the primary tool for elucidating the solution-state structure of N-(2,6-dimethylphenyl)-3-methyl-2-nitrobenzamide. In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the 2,6-dimethylphenyl and 3-methyl-2-nitrophenyl rings, as well as singlets for the two methyl groups on the aniline moiety and the single methyl group on the benzoyl ring. The amide proton (N-H) would likely appear as a broad singlet.
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be critical in determining the preferred conformation around the amide bond. Correlations between the amide N-H proton and the protons of the 2,6-dimethylphenyl ring would provide insights into the rotational barrier and the dihedral angle between the two aromatic rings. Variable-temperature NMR studies could further probe the dynamic nature of the amide bond rotation.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Amide N-H | 8.0 - 9.0 |
| Aromatic (3-methyl-2-nitrophenyl) | 7.2 - 7.8 |
| Aromatic (2,6-dimethylphenyl) | 7.0 - 7.3 |
| Methyl (on benzoyl ring) | 2.4 - 2.6 |
Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and vibrational modes within the molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong band corresponding to the N-H stretch would be expected in the range of 3200-3400 cm⁻¹. The amide I band (primarily C=O stretching) would likely appear around 1640-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would produce strong absorptions near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
Table 2: Expected Characteristic Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2850 - 2970 |
| C=O (Amide I) | Stretching | 1640 - 1680 |
| N-O (nitro) | Asymmetric Stretching | 1520 - 1560 |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Analysis
High-resolution mass spectrometry (HRMS) would confirm the exact molecular weight and elemental composition of this compound. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would be crucial for structural confirmation. Common fragmentation pathways for benzanilides involve cleavage of the amide bond, leading to the formation of characteristic fragment ions corresponding to the benzoyl and anilide moieties. The presence of the nitro and methyl groups would further influence the fragmentation, providing a unique fingerprint for the molecule.
X-ray Crystallography of this compound and its Co-crystals
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.
Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Packing
While a crystal structure for the title compound is not available, analysis of a closely related compound, N-(2,6-dimethylphenyl)-3-methylbenzamide, reveals key structural features that are likely to be conserved. nih.gov In this analogue, the two aromatic rings are significantly twisted with respect to each other, with a dihedral angle of 73.3(1)°. nih.gov A similar significant twist would be expected in this compound, largely due to the steric hindrance from the two methyl groups on the 2,6-dimethylphenyl ring. These methyl groups force the amide linkage out of the plane of the ring to minimize steric strain. The precise bond lengths and angles of the amide linkage, the nitro group, and the aromatic rings would be determined with high precision from the diffraction data.
Intermolecular Interactions: Hydrogen Bonding and π-Stacking Phenomena
In the solid state, molecules of this compound would be expected to self-assemble through a network of intermolecular interactions. The primary interaction would likely be intermolecular N-H···O hydrogen bonds between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule, a common motif in the crystal packing of secondary amides. nih.gov This interaction typically leads to the formation of one-dimensional chains or tapes.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Conformational Preferences in the Solid State
No crystallographic data or solid-state conformational studies for this compound were found.
Theoretical and Computational Structural Analysis
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure
No published DFT studies for this compound are available.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
No molecular dynamics simulation data has been reported for this compound.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
There are no available studies that have performed Hirshfeld surface analysis on this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
MEP mapping data for this specific compound could not be located.
Exploration of Biological Activities and Underlying Mechanisms of N 2,6 Dimethylphenyl 3 Methyl 2 Nitrobenzamide
Potential Anti-inflammatory and Analgesic Research4.2.1. In vitro Cellular Assays for Anti-inflammatory Markers4.2.2. Exploration of Analgesic Pathways in Animal Models
Thorough and repeated searches failed to yield any published studies, clinical trial data, or scholarly articles that specifically investigate N-(2,6-dimethylphenyl)-3-methyl-2-nitrobenzamide for any of the outlined biological activities.
While research exists for structurally related compounds, such as N-(2,6-dimethylphenyl)-4-nitrobenzamide, which has been evaluated for its anticonvulsant effects, these findings are not directly applicable to the specified compound due to the differences in their chemical structures, specifically the position of the nitro group and the addition of a methyl group on the benzamide (B126) ring. These seemingly minor structural modifications can lead to significant differences in pharmacological activity, making extrapolation of data from one compound to another scientifically unsound.
Consequently, without any direct preclinical data for this compound, it is not possible to generate the requested scientifically accurate and informative article. The creation of data tables and detailed research findings is contingent on the existence of such primary research, which appears to be absent from the public domain.
Future research may shed light on the biological profile of this compound. However, until such studies are conducted and published, any discussion of its anticonvulsant, anti-inflammatory, or analgesic properties would be purely speculative.
Mechanistic Insights into Enzyme or Receptor Inhibition
There is a lack of specific studies detailing the mechanistic insights into enzyme or receptor inhibition by this compound. However, the broader class of N-phenyl aromatic amides has been investigated as inhibitors of various enzymes. For instance, certain N-phenyl aromatic amide derivatives have been identified as potent xanthine (B1682287) oxidase (XO) inhibitors. nih.gov Molecular docking and dynamic simulations of these related compounds have suggested that their binding affinity is driven by interactions with key residues within the enzyme's active site, such as Glu1261, Asn768, Thr1010, and Arg880. nih.gov The inhibitory mechanism for such compounds is often attributed to the formation of strong interactions with the enzyme, leading to a blockade of its catalytic function.
For nitroaromatic compounds in general, their biological effects can be mediated through the reduction of the nitro group to form reactive intermediates that can interact with cellular components. This suggests a potential mechanism where this compound, upon bioreduction, could modulate the activity of certain enzymes or receptors. However, without specific experimental data, the precise enzymes or receptors targeted by this compound and the nature of the inhibition remain speculative.
Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antimycobacterial)
While the antimicrobial properties of various nitroaromatic compounds and benzamide derivatives have been explored, specific data on the antibacterial, antifungal, or antimycobacterial activity of this compound is not available in the reviewed literature.
In vitro Efficacy Against Microbial Strains
No specific data, such as Minimum Inhibitory Concentration (MIC) values or zone of inhibition measurements, for this compound against any microbial strains have been reported in the available scientific literature.
For context, studies on related compounds have shown varied results. For example, a study on 3-methyl-4-nitrobenzoate derivatives demonstrated antifungal activity against Candida guilliermondii, with MIC values of 39 µM and 31 µM for the methyl and pentyl esters, respectively. researchgate.net The definition of MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govresearchgate.net
Interactive Data Table: In vitro Antifungal Activity of Related Nitrobenzoate Derivatives against C. guilliermondii 207 researchgate.net
| Compound | MIC (µM) |
| Methyl 3-methyl-4-nitrobenzoate | 39 |
| Pentyl 3-methyl-4-nitrobenzoate | 31 |
This table presents data for related compounds to illustrate the type of information that is currently unavailable for this compound.
Impact of the Nitro Group on Bioreduction and Reactive Intermediate Formation
The biological activity of many nitroaromatic compounds is intrinsically linked to the bioreduction of the nitro group. This process can lead to the formation of reactive intermediates that are often responsible for the compound's therapeutic or toxic effects. The mechanism of action for a related compound, N,3-dimethyl-2-nitrobenzamide, is thought to involve the bioreduction of its nitro group to form reactive intermediates that can interact with cellular components, potentially interfering with DNA synthesis and repair mechanisms.
However, specific studies on the bioreduction of this compound and the characterization of its resulting reactive intermediates have not been found. The nature and reactivity of these intermediates would be crucial in understanding the compound's specific biological effects.
Cellular Target Identification in Pathogenic Microorganisms
There is no information available regarding the specific cellular targets of this compound in pathogenic microorganisms.
In studies of related compounds, modeling of the most bioactive 3-methyl-4-nitrobenzoate derivative against C. guilliermondii suggested an interaction with the protein TPMK, which has been proposed as a potential molecular target for antifungal agents. researchgate.net Without similar studies on this compound, its cellular targets remain unknown.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Specific structure-activity relationship (SAR) studies for this compound and its close analogues are not available in the scientific literature. SAR studies are essential for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective molecules. youtube.com
Impact of Substituent Position and Electronic Properties on Biological Activity
While a detailed SAR is not available for the target compound, general principles from related N-phenylbenzamides can be considered. For instance, in a study of antischistosomal N-phenylbenzamides, the position of a nitro substituent on the anilide portion was found to be important for potency, with meta-substitution being favorable. nih.gov Shifting a nitro group from the ortho to the meta position on the anilide ring increased activity. nih.gov The study also suggested that electron-withdrawing substituents were generally beneficial for improving in vitro antischistosomal potency. nih.gov
Role of Ortho-Substituents on Molecular Conformation and Receptor Binding
The conformational orientation of this compound is significantly influenced by the presence of ortho-substituents on the phenyl ring. The two methyl groups at the 2 and 6 positions of the phenylamino (B1219803) moiety exert considerable steric hindrance, forcing the phenyl ring to adopt a non-planar orientation with respect to the amide plane. This twisted conformation is a common feature in N-(2,6-disubstituted-phenyl) amides and plays a crucial role in determining the molecule's three-dimensional shape and, consequently, its interaction with biological receptors.
The specific orientation of the 3-methyl and 2-nitro groups on the benzoyl moiety further defines the molecule's shape and electronic properties. The ortho-nitro group, being a strong electron-withdrawing group, can influence the electronic distribution of the entire molecule. nih.gov Furthermore, it can participate in intramolecular hydrogen bonding with the amide proton, which would further restrict the conformational flexibility.
The constrained conformation imposed by the ortho-substituents has profound implications for receptor binding. A rigid molecular structure can lead to higher binding affinity and selectivity if the conformation is complementary to the receptor's binding site. The specific arrangement of functional groups in three-dimensional space, dictated by the ortho-substituents, determines the potential for specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with amino acid residues within a receptor pocket. Therefore, the ortho-dimethylphenyl substitution is a key architectural feature that pre-organizes the molecule for specific biological recognition events.
Comparative Analysis with Related Benzamide Derivatives (e.g., N-(2,6-dimethylphenyl)-4-nitrobenzamide)
A comparative analysis of this compound with its regioisomer, N-(2,6-dimethylphenyl)-4-nitrobenzamide, highlights the critical role of the nitro group's position on the benzoyl ring in determining the molecule's properties and potential biological activity. While both molecules share the same N-(2,6-dimethylphenyl) moiety, the electronic and steric effects of the nitro group differ significantly between the ortho and para positions.
The 2-nitro substitution in this compound places the bulky and electron-withdrawing nitro group in close proximity to the amide linkage. This can lead to intramolecular interactions, such as hydrogen bonding with the amide proton, which can influence the molecule's conformation and electronic properties. nih.gov In contrast, the 4-nitro group in N-(2,6-dimethylphenyl)-4-nitrobenzamide is positioned further away from the amide bond, minimizing direct steric interactions and precluding intramolecular hydrogen bonding with the amide proton.
The biological activities of nitroaromatic compounds are often linked to the redox potential of the nitro group. nih.gov The electronic environment surrounding the nitro group, which is modulated by the presence of other substituents and its position on the aromatic ring, can influence its reduction potential and, consequently, its mechanism of action. Therefore, the 2-nitro and 4-nitro isomers may exhibit different potencies or even different biological targets.
Table 1: Structural and Potential Biological Activity Comparison
| Feature | This compound | N-(2,6-dimethylphenyl)-4-nitrobenzamide |
| Nitro Group Position | Ortho (2-position) | Para (4-position) |
| Potential Intramolecular H-Bonding | Possible with amide proton | Not possible with amide proton |
| Steric Hindrance around Amide | Higher due to ortho-nitro group | Lower |
| Electronic Effect on Amide | Direct inductive and resonance effects | Primarily resonance effects |
| Predicted Receptor Interactions | Likely different due to altered shape and electronics | Likely different from the 2-nitro isomer |
Molecular Target Identification and Validation for this compound
Identifying the specific molecular targets of this compound is a critical step in elucidating its mechanism of action and therapeutic potential. A multi-pronged approach, combining biochemical, proteomic, and computational methods, is typically employed for this purpose.
Biochemical Assays for Enzyme Inhibition and Receptor Binding
Biochemical assays are fundamental for determining the direct interaction of a compound with a purified protein, such as an enzyme or a receptor. For this compound, a panel of assays targeting enzymes and receptors relevant to its potential therapeutic areas would be conducted.
Enzyme Inhibition Assays: Based on the structural features of the molecule, particularly the nitrobenzamide scaffold, enzymes that are known to be modulated by such motifs would be prioritized. For instance, various kinases, proteases, and metabolic enzymes could be potential targets. mdpi.com The inhibitory activity of the compound would be quantified by determining its IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Receptor Binding Assays: Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. In this assay, a radiolabeled ligand known to bind to the target receptor is competed with by the test compound. The ability of this compound to displace the radioligand provides a measure of its binding affinity, typically expressed as the Ki (inhibition constant). A wide range of receptors, including G-protein coupled receptors (GPCRs) and ion channels, could be screened.
Affinity Chromatography and Proteomic Approaches
To identify the molecular targets of this compound in an unbiased manner from a complex biological sample (e.g., cell lysate or tissue extract), affinity chromatography coupled with proteomics is a powerful strategy.
In this approach, the compound is chemically modified to be immobilized on a solid support, such as chromatography beads. This "bait" is then incubated with the biological sample. Proteins that bind to the immobilized compound are selectively captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry-based proteomic techniques. This method can reveal both high-affinity and low-affinity interactors, providing a comprehensive profile of the compound's potential targets.
Computational Docking Studies for Ligand-Target Interactions
Computational docking is a valuable in silico tool used to predict the binding mode and affinity of a small molecule to the three-dimensional structure of a protein target. mdpi.comdergipark.org.tr For this compound, molecular docking studies can be performed against a library of known protein structures to identify potential binding partners.
Analytical Methodologies for N 2,6 Dimethylphenyl 3 Methyl 2 Nitrobenzamide in Research Settings
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is the cornerstone for the assessment of purity and for the isolation of N-(2,6-dimethylphenyl)-3-methyl-2-nitrobenzamide. These separation techniques are essential for ensuring that the compound used in research is of high quality and free from impurities that could confound experimental results.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A well-developed HPLC method can separate the target compound from starting materials, reagents, and reaction byproducts.
Method Development: The development of an HPLC method for this compound would typically start with reverse-phase chromatography, given the compound's organic nature. A C18 column is a common first choice for separating non-polar to moderately polar compounds. researchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a modifier like 0.1% formic acid to ensure good peak shape through protonation of the amide group. lcms.cz
A scouting gradient, for instance, running from 5% to 95% acetonitrile over a set period, would be employed to determine the approximate solvent composition required for elution. lcms.cz Based on the results, the gradient can be optimized, or an isocratic method can be developed for routine analysis. Detection is typically performed using a UV-Vis detector, as the nitro and benzoyl chromophores in the molecule are expected to absorb UV light strongly, likely in the 254 nm range. researchgate.net
Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. nih.gov Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by analyzing blank samples and samples spiked with known impurities.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. jfda-online.com This is assessed over a range of concentrations.
Accuracy: The closeness of test results to the true value, often determined by recovery studies on spiked samples.
Precision: The degree of scatter between a series of measurements, evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day). nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. nih.gov
Interactive Table: Example HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 80 - 120% | 98.5% - 101.2% |
| Precision (% RSD) | ≤ 2% | Intra-day: 0.8%, Inter-day: 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL |
While HPLC is suitable for the primary compound, Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile byproducts that may arise during the synthesis of this compound. Such byproducts could include residual solvents or volatile starting materials like 2,6-dimethylaniline (B139824).
Method Development: A GC method coupled with a mass spectrometry (MS) detector (GC-MS) is particularly powerful for this purpose, as it provides both retention time and mass spectral data for confident identification of unknown peaks. amazonaws.com The development would involve selecting an appropriate capillary column, such as a nonpolar DB-1 or a mid-polarity DB-5 column, which separates compounds based on their boiling points and polarity. nih.gov
The temperature program is a critical parameter, starting at a low temperature to resolve highly volatile compounds and gradually ramping up to elute less volatile components. amazonaws.com The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation. Helium is typically used as the carrier gas. researchgate.netnih.gov Sample preparation may involve dissolving the compound in a suitable solvent like dichloromethane (B109758) or using headspace analysis for very volatile impurities. azom.com
Interactive Table: Example GC-MS Conditions for Volatile Impurity Analysis
| Parameter | Condition |
| GC System | Agilent GC-MS System |
| Column | SPB-1 Fused silica (B1680970) capillary column (30 m x 0.25 mm, 1.0 µm film) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Mode | Electron Impact (EI), Scan mode (m/z 40-400) |
Quantification Methods for In vitro and In vivo (Animal Model) Studies
To evaluate the biological activity of this compound, it is essential to quantify its concentration in biological matrices such as plasma, serum, or tissue homogenates.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples due to its exceptional sensitivity and selectivity. bioanalysis-zone.comijper.org
Method Development: The process begins with optimizing the mass spectrometer parameters for the target compound. This is done by infusing a standard solution into the MS to determine the precursor ion (the molecular ion, [M+H]⁺) and the most stable and abundant product ions generated upon fragmentation. The transition from the precursor ion to a specific product ion is monitored in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and minimizes interference from matrix components. ijper.orgjfda-online.com
The chromatographic separation (LC) component is developed to resolve the analyte from endogenous matrix components that could cause ion suppression or enhancement. nih.gov This often involves a rapid gradient elution on a C18 column. nih.gov Sample preparation is critical and typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove proteins and other interferences from the biological sample before injection. nih.gov An internal standard (IS), often a stable isotope-labeled version of the analyte, is added at the beginning of sample preparation to correct for variability in extraction and instrument response.
Validation: The method is validated according to regulatory guidelines, focusing on parameters relevant to bioanalysis, such as accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability of the analyte under various storage and handling conditions. ijper.org
Interactive Table: Example LC-MS/MS Method Validation for Plasma Samples
| Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| LLOQ | Accuracy within ±20%, Precision ≤20% | 0.5 ng/mL |
| Linearity Range | 0.5 - 500 ng/mL | |
| Intra-batch Accuracy | Within ±15% of nominal | 96.7% - 103.4% |
| Inter-batch Precision | ≤15% RSD | 8.2% |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | 9.5% |
| Extraction Recovery | Consistent and reproducible | >85% |
For simpler, non-biological applications, such as determining the concentration of a stock solution in a solvent like DMSO or ethanol (B145695), a UV-Vis spectrophotometric assay can be a rapid and cost-effective method.
This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The first step is to determine the wavelength of maximum absorbance (λmax) for this compound by scanning a solution of the compound across a range of UV-Vis wavelengths. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the linear regression of the calibration curve. While simple, this method lacks the selectivity of chromatographic techniques and is only suitable for pure solutions, as any impurity that absorbs at the same wavelength will interfere with the measurement.
Potential Applications in Materials Science Research
Exploration of N-(2,6-Dimethylphenyl)-3-Methyl-2-Nitrobenzamide as a Building Block for Advanced Materials
The synthesis of this compound can be achieved through the amidation of 3-methyl-2-nitrobenzoic acid with 2,6-dimethylaniline (B139824). The presence of reactive functional groups—the carboxylic acid precursor and the potential for reduction of the nitro group to an amine—positions this compound as a valuable monomer for polymerization reactions.
The non-planar (twisted) conformation between the two aromatic rings, a common feature in N-aryl benzamides, can influence the packing of molecules in the solid state. This twisted structure can disrupt extensive π-π stacking, potentially leading to materials with increased solubility and altered morphological characteristics compared to their planar counterparts. The specific dihedral angles between the phenyl rings in related N-(2,6-dimethylphenyl)benzamide structures have been reported to be significant, influencing their crystal packing and intermolecular interactions nih.govnih.govnih.gov.
Furthermore, the amide bond itself introduces a degree of rigidity and the capacity for hydrogen bonding, which are crucial factors in determining the mechanical and thermal properties of resulting materials. The inherent dipole moment of the amide group, coupled with the electronic effects of the methyl and nitro substituents, can be exploited to create materials with specific dielectric properties. Aromatic amides, in general, are known for their interesting electronic properties due to extended π-conjugation and their rigid, planar conformational tendencies nih.gov.
Table 1: Key Structural Features of this compound and Their Potential Influence on Material Properties
| Structural Feature | Potential Influence on Material Properties |
| N-(2,6-dimethylphenyl) group | Steric hindrance can affect polymer chain packing and solubility. |
| 3-methyl group | Electron-donating group, can subtly modify electronic properties. |
| 2-nitro group | Strong electron-withdrawing group, significantly impacts electronic and optical properties. Can be reduced to an amine for further functionalization or polymerization. |
| Amide linkage | Provides structural rigidity, hydrogen bonding capability, and a significant dipole moment. |
| Twisted conformation | Can disrupt crystal packing, leading to amorphous materials with potentially higher solubility. |
Role of Unique Structural Properties in Polymer or Nanomaterial Synthesis
The bifunctional nature of derivatives of this compound makes it a prime candidate for polymerization. For instance, reduction of the nitro group to an amine would yield a diamine monomer. This resulting diamine, possessing both an amino group and a pre-existing amide linkage, could be reacted with dicarboxylic acids or their derivatives to synthesize novel polyamides youtube.comgoogle.comresearchgate.net. The inherent structure of the parent molecule would be incorporated into the polymer backbone, potentially imparting unique solubility, thermal, and mechanical properties to the resulting polyamide ncl.res.in.
The steric hindrance provided by the 2,6-dimethylphenyl group is expected to play a crucial role in the morphology of polymers derived from this monomer. This bulkiness can prevent dense chain packing, leading to amorphous or semi-crystalline polymers with lower melting points and glass transition temperatures, and enhanced solubility in common organic solvents. This is a desirable characteristic for solution-processable polymers used in thin-film applications.
In the realm of nanomaterials, molecules with well-defined structures and functional groups can act as structure-directing agents or be incorporated into self-assembled monolayers. While direct research on the use of this compound in nanomaterial synthesis is not yet prevalent, the synthesis of benzimidazole derivatives, which share structural similarities, has been achieved using nanotechnology, including nanocatalysts and nanoparticles biointerfaceresearch.comresearchgate.net. This suggests the potential for incorporating benzamide (B126) derivatives into nanoscale architectures. The polar nitro and amide groups could facilitate interaction with metal or metal oxide nanoparticle surfaces, enabling the formation of organic-inorganic hybrid nanomaterials.
Investigation of Optical and Electronic Properties of this compound-Containing Materials
The electronic properties of materials derived from this compound are expected to be significantly influenced by the interplay of its constituent functional groups. The aromatic rings and the amide bridge provide a pathway for π-conjugation, while the ortho-nitro group acts as a strong electron acceptor. This intramolecular charge transfer character is a key feature in materials with nonlinear optical (NLO) properties. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzoyl ring can enhance this effect. Studies on other aromatic amides have highlighted their potential in electronics due to their inherent dipolar nature nih.gov.
The photophysical properties of aromatic amides are an active area of research nih.govacs.org. The specific substitution pattern on the aromatic rings can be used to tune the absorption and emission characteristics of the molecule. For instance, the introduction of different electron-donating and electron-withdrawing groups in acetamide-chalcone derivatives has been shown to significantly affect their linear and nonlinear optical properties researchgate.net. Materials incorporating the this compound moiety could therefore be investigated for applications in fluorescence-based sensing or as components in organic light-emitting diodes (OLEDs).
Furthermore, the arrangement of these molecules in a solid-state material can lead to interesting charge transport properties. Aromatic foldamers, which are oligomers of aromatic amides, have been shown to facilitate charge transport over long distances rsc.org. Theoretical modeling has also been employed to understand and predict the charge transport characteristics in organic solids based on molecules containing amide linkages rsc.org. The unique steric and electronic features of this compound could lead to materials with tunable charge carrier mobilities, making them relevant for applications in organic field-effect transistors (OFETs) and other electronic devices. The study of how functional groups impact the electronic and charge transport properties of benzothiazole derivatives further supports the idea that the specific substituents on the benzamide will be critical in determining its electronic behavior researchgate.net.
Conclusion and Future Research Directions
Summary of Key Academic Findings on N-(2,6-Dimethylphenyl)-3-Methyl-2-Nitrobenzamide
While direct academic literature on this compound is limited, research on analogous benzanilide (B160483) structures provides a foundational understanding of its potential chemical and physical properties. Studies on related compounds, such as N-(2,6-dimethylphenyl)-3-methylbenzamide, have focused on determining their molecular and crystal structures. nih.gov For instance, in similar benzanilides, the conformation of the N-H and C=O bonds are often found to be anti to each other. nih.gov The dihedral angle between the two aromatic rings is a key feature, and in the case of N-(2,6-dimethylphenyl)-3-methylbenzamide, this has been determined to be 73.3 (1)°. nih.gov Intermolecular N—H⋯O hydrogen bonds are common in the crystal structures of these compounds, often connecting molecules into chains. nih.govnih.gov
From a biological perspective, research on nitro-substituted N-phenylbenzamides has indicated potential anticonvulsant properties. For example, a series of 4-nitro-N-phenylbenzamides demonstrated efficacy in the maximal electroshock-induced seizure (MES) test in mice. nih.gov Specifically, compounds like N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide have shown significant anticonvulsant activity. nih.gov This suggests that the nitro-substitution on the benzoyl ring, combined with the N-phenyl moiety, could be a critical pharmacophore for this type of biological activity.
The benzanilide core is considered a "privileged structure" in medicinal chemistry due to its presence in compounds with a wide array of biological activities. researchgate.net Benzanilides serve as intermediates in the synthesis of various heterocyclic compounds and are found in ligands that bind to diverse receptor types. researchgate.net
Unaddressed Research Questions and Emerging Hypotheses
The current body of research on compounds structurally related to this compound gives rise to several unaddressed questions and hypotheses. A primary question is the precise biological activity of this specific compound. Given the anticonvulsant activity of 4-nitro analogues, a key hypothesis is that this compound may also exhibit similar or enhanced neurological activity. The effect of the ortho-nitro group in conjunction with the meta-methyl group on the benzoyl ring on receptor binding and biological efficacy remains to be elucidated.
Furthermore, the mechanism of action at a molecular level is a significant unknown. For related anticonvulsant compounds, the exact cellular targets are often not fully characterized. An emerging hypothesis is that these molecules may modulate ion channels or specific neurotransmitter receptors within the central nervous system.
Another area ripe for investigation is the structure-activity relationship (SAR). How do the specific substitutions on both the phenyl and benzoyl rings influence the compound's biological effects? For instance, what is the role of the 2,6-dimethyl substitution on the N-phenyl ring in terms of metabolic stability and target engagement?
Finally, the potential for this compound to act as an intermediate in the synthesis of more complex, biologically active molecules is an open question. The reactivity of the nitro group, for example, could be exploited for further chemical modifications.
Proposed Future Avenues for Basic Chemical and Biological Research
Future research should focus on the rational design and synthesis of novel analogues of this compound to explore and optimize potential biological activities. This could involve systematic modifications to the core structure, such as:
Varying the position and nature of substituents on the benzoyl ring: Exploring different electron-withdrawing and electron-donating groups at various positions could modulate the electronic properties and binding affinities of the molecule.
Modifying the substitution pattern on the N-phenyl ring: Altering the methyl groups to other alkyl or halogen groups could influence the compound's lipophilicity and steric interactions with biological targets.
Introducing heterocyclic rings: Replacing one of the phenyl rings with a thiophene (B33073) or other heterocyclic systems could lead to novel chemical entities with unique biological profiles. researchgate.net
To understand the potential biological effects of this compound, detailed mechanistic studies are essential. These could include:
In vitro screening: Assessing the compound's activity against a panel of receptors, enzymes, and ion channels commonly associated with neurological disorders.
Cell-based assays: Utilizing neuronal cell cultures to investigate the compound's effects on cell viability, signaling pathways, and electrophysiological properties.
Subcellular localization studies: Employing fluorescently tagged analogues to determine the compound's distribution within the cell and identify potential organelle-specific interactions.
Building on the findings from in vitro and cellular studies, the therapeutic potential of this compound and its promising analogues should be evaluated in relevant animal models. Based on the activity of related compounds, initial investigations could focus on:
Models of epilepsy: Assessing the anticonvulsant efficacy in standard models such as the maximal electroshock (MES) and pentylenetetrazole (scPTZ) induced seizure tests. nih.gov
Models of neuropathic pain: Investigating the analgesic effects in models of nerve injury.
Models of other central nervous system disorders: Exploring potential applications in anxiety, depression, or neurodegenerative diseases.
The advancement of artificial intelligence (AI) and machine learning offers powerful tools for accelerating the drug discovery and design process. nih.gov These computational approaches can be integrated into the research on this compound in several ways:
Predictive modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogues based on their chemical structures.
Virtual screening: Using computational docking simulations to screen large libraries of virtual compounds against potential biological targets to identify promising candidates for synthesis.
De novo design: Employing generative AI models to design novel molecules with desired properties, such as high predicted activity and favorable pharmacokinetic profiles. The use of deep neural networks and other advanced algorithms can help in predicting drug-target interactions with high accuracy. nih.gov
Q & A
Basic: What are the optimized synthetic routes for N-(2,6-dimethylphenyl)-3-methyl-2-nitrobenzamide, and how do reaction conditions influence yield?
The synthesis typically involves a two-step process:
- Step 1 : Nitration of 3-methylbenzoic acid derivatives to introduce the nitro group. Sulfuric acid is commonly used as both catalyst and solvent, with careful temperature control (0–5°C) to avoid over-nitration .
- Step 2 : Amide coupling between the nitro-substituted benzoic acid and 2,6-dimethylaniline. A coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is employed under inert conditions (e.g., N₂ atmosphere). Purification via column chromatography (silica gel, 3:1 petroleum ether/ethyl acetate) yields the product in ~89% purity, as confirmed by TLC and melting point analysis .
Critical Parameters : Excess amine (4 equivalents) improves coupling efficiency, while acidic conditions (pH 4–5) minimize hydrolysis of the nitro group .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.40–7.33 ppm (meta-substituted benzene) and methyl groups at δ 2.37–2.41 ppm. The amide proton appears as a singlet at δ 5.78 ppm .
- HRMS (ESI-TOF) : Accurate mass determination (e.g., [M+H]⁺ at m/z 299.1394) confirms molecular formula C₁₇H₁₉N₂O₃ .
- TLC : A retention factor (Rf) of 0.3 in 3:1 PE/EA aids in monitoring reaction progress .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
- SHELX Refinement : Use SHELXL for small-molecule refinement to model disorder or anisotropic thermal motion. For example, the nitro group’s orientation can be validated via displacement parameters .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain, particularly between the amide and nitro groups. Discrepancies >5° from computational models (e.g., DFT) warrant re-examination of synthesis or crystallization conditions .
Advanced: How should researchers address contradictory biological activity data in cellular assays?
- Dose-Response Validation : Test concentrations across a wide range (nM to μM) to rule out off-target effects at high doses. For example, notes anti-inflammatory potential but lacks FDA approval, suggesting limited in vivo efficacy .
- Control Experiments : Include positive controls (e.g., ibuprofen for COX inhibition) and validate cell viability via MTT assays. Contradictory results may stem from assay-specific interference (e.g., nitro group redox activity in luminescence-based assays) .
Advanced: What solvent systems optimize recrystallization while minimizing nitro group degradation?
- Polar Protic vs. Aprotic : Chloroform-d or DCM (dichloromethane) are preferred for recrystallization due to low reactivity with nitro groups. Avoid alcohols (e.g., methanol), which can protonate the nitro moiety, leading to byproducts .
- Gradient Crystallization : A stepwise mix of ethyl acetate and hexane (1:4 to 1:1) produces high-purity crystals suitable for X-ray diffraction .
Advanced: How can computational modeling predict interactions with biological targets?
- Molecular Docking : Use PubChem-derived 3D structures (InChI:1S/C₁₆H₁₆N₂O₃) to model binding to targets like COX-2 or ion channels. Key interactions include hydrogen bonding between the amide carbonyl and catalytic residues .
- MD Simulations : Run 50-ns simulations in GROMACS to assess stability of the nitro group in hydrophobic binding pockets. RMSD values >2 Å suggest conformational flexibility that may reduce potency .
Advanced: What strategies mitigate hazards during large-scale synthesis?
- Waste Management : Segregate nitro-containing byproducts (e.g., unreacted nitro precursors) and neutralize acidic waste with sodium bicarbonate before disposal .
- Process Safety : Use jacketed reactors to control exothermic reactions during nitration. Adiabatic calorimetry (e.g., ARC™) can identify thermal runaway risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
